2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid
Description
2-[(4-Methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a 4-methoxyphenylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring.
Properties
IUPAC Name |
2-(4-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)18-12(13-7)14-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIUXVXHYVQNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181488 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436094-69-8 | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436094-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-methoxyaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity against various diseases:
-
Anticancer Activity :
- Studies have shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against cancer cell lines. The presence of the methoxyphenyl group enhances interactions with biological targets, potentially increasing efficacy against tumors .
- A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring can lead to improved anticancer properties .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Biological Studies
The compound is also utilized in biological studies to elucidate its interaction with various molecular targets:
- Mechanism of Action :
- The thiazole ring interacts with enzymes and receptors, influencing their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation or inflammatory responses .
- Studies have explored how modifications to the compound affect its binding affinity and selectivity towards specific biological targets .
Materials Science
In addition to its medicinal applications, this compound has potential uses in materials science:
- Electronic and Optical Properties :
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA or RNA can result in antimicrobial or antiviral activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The biological activity of thiazole derivatives is highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Antidiabetic Activity: BAC vs. Target Compound
BAC (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid) demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, reducing blood glucose levels by 38% and improving insulin sensitivity via modulation of oxidative enzymes and inflammatory cytokines . The chlorobenzylamino group is critical for this activity, suggesting that electron-withdrawing substituents (e.g., Cl) enhance binding to antidiabetic targets. In contrast, the methoxyphenylamino group in the target compound introduces an electron-donating substituent (OCH₃), which may alter pharmacokinetics or target affinity .
Xanthine Oxidase Inhibition: Febuxostat
Febuxostat, a clinically approved gout treatment, inhibits xanthine oxidase by directly binding to the active site via its 3-cyano-4-isobutoxyphenyl group . Unlike the target compound, Febuxostat lacks an amino linker, relying on a rigid phenyl-thiazole scaffold for potency. Derivatives with a methylene amine spacer (e.g., 2-(substituted benzylamino) analogues) showed reduced efficacy compared to Febuxostat, highlighting the importance of structural rigidity .
Impact of Substituent Electronic Properties
Physicochemical Properties
Table 2: Physicochemical Comparison
The methoxy group in the target compound likely improves aqueous solubility compared to BAC’s chlorobenzyl group.
Biological Activity
2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article provides an overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a thiazole ring that contributes to its biological activity.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study reported the synthesis and evaluation of various thiazole derivatives against common pathogens:
| Compound | Target Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| This compound | E. coli | 0.17 | 0.23 |
| This compound | B. cereus | 0.23 | 0.47 |
| This compound | S. Typhimurium | 0.23 | 0.47 |
These results suggest that the compound possesses moderate antimicrobial activity against various bacterial strains .
2. Anticancer Activity
Thiazoles have been investigated for their potential anticancer properties. The compound's mechanism of action may involve the inhibition of tubulin polymerization, which is crucial for cancer cell division:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | <10 |
| This compound | A431 (skin cancer) | <10 |
Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer agent .
3. Anti-inflammatory Activity
The anti-inflammatory effects of thiazoles are also notable. Compounds similar to this compound have shown efficacy in reducing pro-inflammatory cytokine release:
| Compound | Inhibition (%) at 10 µM |
|---|---|
| This compound | 97.7% |
This suggests that the compound may be effective in treating inflammatory conditions by modulating immune responses .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in various diseases:
- Antimicrobial : The compound may inhibit enzymes or receptors critical for microbial growth.
- Anticancer : It can disrupt microtubule dynamics by binding to tubulin.
- Anti-inflammatory : The compound may inhibit signaling pathways related to inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution and hydrolysis. For example, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives are treated with potassium carbonate in a methanol-water mixture, followed by acid hydrolysis to yield the carboxylic acid derivative. Purification involves recrystallization or column chromatography using silica gel and ethyl acetate/hexane gradients. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .
Q. How is the crystal structure of this thiazole derivative characterized?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure. Data collection requires a diffractometer (Mo/Kα radiation), and software like WinGX or ORTEP-3 can visualize the molecular geometry and hydrogen-bonding networks. Crystallization conditions (e.g., slow evaporation from DMSO/ethanol) must be optimized for high-quality crystals .
Q. What in vivo models are suitable for preliminary evaluation of its antidiabetic activity?
- Methodology : Streptozotocin (STZ)-induced neonatal non-insulin-dependent diabetes mellitus (NIDDM) rat models are widely used. Administer the compound orally (e.g., 10–20 mg/kg) for 3–4 weeks. Assess blood glucose via glucometry, insulin sensitivity via HOMA-IR, and glycated hemoglobin (HbA1c). Pancreatic histopathology (H&E staining) and serum inflammatory cytokines (ELISA) validate tissue-level effects .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in mitigating oxidative stress and inflammation?
- Methodology :
- Oxidative Stress : Measure lipid peroxidation (malondialdehyde, MDA) and antioxidant enzymes (SOD, CAT, GSH) in pancreatic tissue homogenates using spectrophotometry .
- Inflammation : Quantify TNF-α, IL-6, and NF-κB levels in serum via ELISA or Western blot. Use inhibitors (e.g., ROS scavengers) in cell-based assays (e.g., INS-1 β-cells) to isolate pathways .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?
- Methodology :
- Substituent Variation : Modify the 4-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or electron-donating groups (e.g., -OCH₃) to assess impact on target binding.
- Bioisosteric Replacement : Replace the thiazole ring with oxazole or pyridine and evaluate activity changes.
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like xanthine oxidase or AMPK to predict binding affinities .
Q. How can trace impurities (e.g., genotoxic alkyl bromides) be quantified during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
